molecular formula C13H13NO B6365949 3-(3,5-Dimethylphenyl)-2-hydroxypyridine, 95% CAS No. 1261931-44-5

3-(3,5-Dimethylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6365949
CAS RN: 1261931-44-5
M. Wt: 199.25 g/mol
InChI Key: ULSUVCLSKPAKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylphenyl)-2-hydroxypyridine, 95%, is an organic compound used in various scientific and laboratory experiments. It is a white, crystalline solid with a melting point of 146-148°C. This compound is used in organic synthesis, as a reagent in organic reactions, and as a starting material for the production of other compounds. It is also used in the pharmaceutical industry as an intermediate in drug synthesis.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-2-hydroxypyridine, 95%, is widely used in scientific research. It is used as a reagent in organic synthesis and in the production of other compounds. It is also used in drug synthesis and as a starting material for the production of pharmaceuticals. In addition, it is used in the production of agrochemicals, dyes, and pigments.

Mechanism of Action

3-(3,5-Dimethylphenyl)-2-hydroxypyridine, 95%, is used as a reagent in organic synthesis. It is used to catalyze the reaction of two or more molecules to form a new compound. This reaction is known as a substitution reaction and is initiated by the formation of a covalent bond between the two reactants. The reaction is then followed by a series of steps, including proton transfer, nucleophilic attack, and bond rearrangement, which ultimately lead to the formation of the desired product.
Biochemical and Physiological Effects
3-(3,5-Dimethylphenyl)-2-hydroxypyridine, 95%, is an organic compound that is used in scientific research and in the production of pharmaceuticals. It has no known biochemical or physiological effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

The use of 3-(3,5-Dimethylphenyl)-2-hydroxypyridine, 95%, in laboratory experiments has several advantages. It is a stable compound with a high melting point, making it suitable for use in a variety of reactions. It is also relatively inexpensive and readily available. However, it is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of 3-(3,5-Dimethylphenyl)-2-hydroxypyridine, 95%. It could be used as a starting material in the production of other compounds, such as pharmaceuticals and agrochemicals. It could also be used in the development of new drugs and in the synthesis of new dyes and pigments. Additionally, it could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

3-(3,5-Dimethylphenyl)-2-hydroxypyridine, 95%, can be synthesized by the condensation of 3,5-dimethylphenol with formaldehyde in the presence of an acid catalyst. This reaction is known as the Ullmann condensation. The reaction is carried out at a temperature of 80-90°C for a period of 6-8 hours. The reaction mixture is then cooled and the product is isolated by filtration.

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-6-10(2)8-11(7-9)12-4-3-5-14-13(12)15/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSUVCLSKPAKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682590
Record name 3-(3,5-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)pyridin-2(1H)-one

CAS RN

1261931-44-5
Record name 3-(3,5-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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